molecular formula C7H15NO2 B1320842 2-(4-Methylmorpholin-2-yl)ethanol CAS No. 959238-42-7

2-(4-Methylmorpholin-2-yl)ethanol

Cat. No.: B1320842
CAS No.: 959238-42-7
M. Wt: 145.2 g/mol
InChI Key: KMNCMJBGDUZKRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylmorpholin-2-yl)ethanol typically involves the reaction of 4-methylmorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the ring-opening of ethylene oxide and subsequent formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylmorpholin-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halides or esters.

Mechanism of Action

The mechanism of action of 2-(4-Methylmorpholin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
  • 2-Ethylmorpholine
  • 2-Methylmorpholine
  • 4-Ethylmorpholine
  • 4-Methylmorpholine

Comparison: 2-(4-Methylmorpholin-2-yl)ethanol is unique due to its specific structural features, such as the presence of both a morpholine ring and an ethanol moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

2-(4-methylmorpholin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-3-5-10-7(6-8)2-4-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNCMJBGDUZKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612160
Record name 2-(4-Methylmorpholin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-42-7
Record name 2-(4-Methylmorpholin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 959238-42-7
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